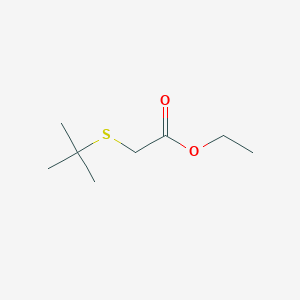
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromophenyl derivatives often involves reactions with brominated starting materials. For instance, the synthesis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was achieved through a reaction involving brominated precursors and characterized by spectroscopic techniques . Similarly, N-(4-bromobutanoyl)-N'-(o-, m-, and p-tolyl)thioureas were synthesized from 4-bromobutanoylisothiocyanate and toluidines . These methods suggest that the synthesis of "4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol" could potentially be carried out through a reaction involving a 4-bromophenyl precursor and a suitable alkyne, followed by reduction to introduce the hydroxyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl derivatives. For example, the crystal structures of certain bromophenyl thioureas showed a trans-cis configuration stabilized by intramolecular hydrogen bonding . The molecular structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was also elucidated using X-ray analysis, revealing a distorted boat conformation for the pyridine ring . These studies indicate that the molecular structure of "4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol" could be similarly analyzed to reveal its conformation and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be diverse, as seen in the synthesis of various derivatives. The compound 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione was synthesized, showcasing the reactivity of the bromophenyl moiety in forming heterocyclic structures . Additionally, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone derivative demonstrates the potential for bromophenyl compounds to participate in complex reactions . These examples suggest that "4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol" could undergo various chemical transformations, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives can be predicted using spectroscopic techniques and computational methods. The spectroscopic characterization of bromophenyl compounds provides information on their functional groups and electronic structure . Computational studies, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, Fukui function, and nonlinear optical properties . These analyses are crucial for understanding the behavior of bromophenyl compounds in different environments and can be applied to predict the properties of "4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol".
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology
- Summary of Application: The derivatives of 4-Bromophenyl, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their potential as antimicrobial and anticancer agents .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Mixed Bisamide Derivative and Monoamide Product
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Bromophenyl isocyanate, a derivative of 4-Bromophenyl, is used in the synthesis of mixed bisamide derivative and monoamide product .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful synthesis of mixed bisamide derivative and monoamide product .
Synthesis of Porous Organic Polymers
- Scientific Field: Material Science
- Summary of Application: Tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) are used in the synthesis of two novel porous organic polymers, POP-1 and POP-2 .
- Methods of Application: Sonogashira–Hagihara coupling reactions of these monomers result in the formation of the polymers .
- Results or Outcomes: These materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m²/g, and total pore volumes of up to 0.81 cm³/g (POP-1). They also show moderate carbon dioxide uptakes of up to 1.92 mmol/g (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol/g (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO₂ with an isosteric heat of 26.8 kJ/mol (POP-1) .
Synthesis of 4-(4-(3-(Trifluoromethyl)-3H-Diazirin-3-yl)Phenethoxy)Quinazoline
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Bromophenethyl alcohol, a derivative of 4-Bromophenyl, is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
Synthesis of 2,4,6-Tris(4-Nitrophenyl)-1,3,5-Triazine
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Bromophenyl derivatives are used in the synthesis of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful synthesis of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine .
Safety And Hazards
This involves a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Direcciones Futuras
This involves a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
Please note that not all of this information may be available for all compounds, especially if the compound is not well-studied. For a specific compound like “4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol”, you would need to consult the primary literature or a reliable database. If you have access to a university library, they can often provide you with access to these resources. Alternatively, databases like PubChem, ChemSpider, and the Protein Data Bank may have useful information. Please remember to always cite your sources when using information from the literature or a database.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSTKBGLPACHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405605 | |
| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol | |
CAS RN |
76347-62-1 | |
| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
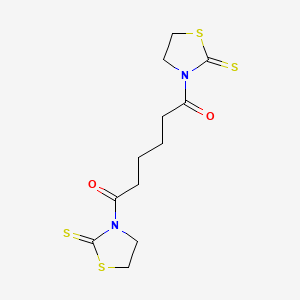
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
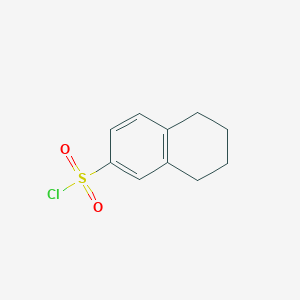
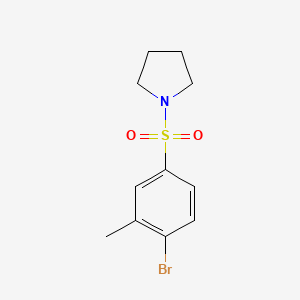
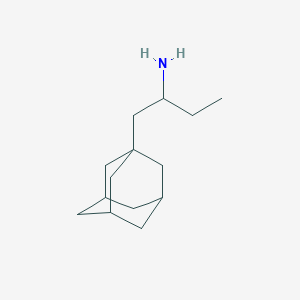
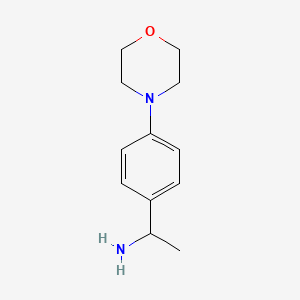
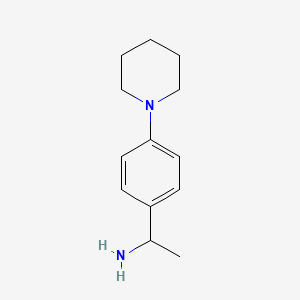

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)


